3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine
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Overview
Description
3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative and has a triazole ring, which makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is not fully understood. However, it is believed to interact with specific targets in cells, leading to the inhibition of various cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth of bacterial strains by interfering with their cellular processes. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine in lab experiments is its potential as a drug candidate. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on 3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine. One potential direction is to further investigate its mechanism of action and identify specific targets in cells. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine involves the reaction of piperidine with benzyl chloroformate, followed by the addition of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid and triethylamine. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification.
Scientific Research Applications
This compound has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor activity and has been tested against various cancer cell lines. Additionally, it has been shown to have antimicrobial activity and has been tested against various bacterial strains.
properties
IUPAC Name |
(3-phenylmethoxypiperidin-1-yl)-[1-(3-phenylpropyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-24(23-18-28(26-25-23)16-7-13-20-9-3-1-4-10-20)27-15-8-14-22(17-27)30-19-21-11-5-2-6-12-21/h1-6,9-12,18,22H,7-8,13-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFARCZVCTXBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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